![molecular formula C19H22O4 B15075274 4-Tert-butylphenyl 3,4-dimethoxybenzoate CAS No. 385373-36-4](/img/structure/B15075274.png)
4-Tert-butylphenyl 3,4-dimethoxybenzoate
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Overview
Description
4-Tert-butylphenyl 3,4-dimethoxybenzoate is an organic compound with the molecular formula C19H22O4 It is a derivative of benzoic acid and is characterized by the presence of tert-butyl and dimethoxy groups attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butylphenyl 3,4-dimethoxybenzoate typically involves the esterification of 3,4-dimethoxybenzoic acid with 4-tert-butylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes. These processes would utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems for temperature and pressure control would be essential to maintain optimal reaction conditions and ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylphenyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .
Scientific Research Applications
4-Tert-butylphenyl 3,4-dimethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Mechanism of Action
The mechanism of action of 4-Tert-butylphenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress responses or modulate signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylphenyl 3,5-dimethoxybenzoate: Similar in structure but with the methoxy groups positioned differently on the aromatic ring.
4-Tert-butylbenzoyl chloride: A related compound used in the synthesis of various organic molecules.
Bis(2,4-di-tert-butylphenyl)phosphate: A compound with similar tert-butyl groups but different functional groups.
Uniqueness
4-Tert-butylphenyl 3,4-dimethoxybenzoate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its particular reactivity and interactions are advantageous .
Biological Activity
4-Tert-butylphenyl 3,4-dimethoxybenzoate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group attached to a phenyl ring, along with a benzoate structure that includes two methoxy groups at the 3 and 4 positions. The structural complexity of this compound suggests various interactions within biological systems, which can lead to significant therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H22O4, with a molecular weight of approximately 302.36 g/mol. Its structural representation highlights the presence of functional groups that are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C17H22O4 |
Molecular Weight | 302.36 g/mol |
Appearance | White crystalline solid |
Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors, possibly through interactions with thiol groups in proteins.
Enzyme Inhibition
The compound may act as an enzyme inhibitor , influencing various biochemical pathways. Its structural characteristics allow it to bind effectively to enzyme active sites, thereby modulating their activity. For instance, molecular docking studies suggest that the methoxy groups enhance binding interactions with target enzymes, increasing the compound's efficacy.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial activity of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains, indicating its potential use in developing new antimicrobial agents.
- Enzyme Interaction Studies : Another research effort focused on the compound's interaction with specific enzymes involved in metabolic pathways. The results indicated that it could inhibit certain enzymes at low concentrations, which could be beneficial for therapeutic applications targeting metabolic disorders.
Comparative Analysis
To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Tert-butylphenyl 3,5-dimethoxybenzoate | Similar structure with methoxy groups | Different biological activity profile |
3-(4-tert-butylphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole | Contains triazole core | Exhibits significant antimicrobial properties |
This table illustrates how variations in substituents and positioning can lead to distinct chemical behaviors and biological activities among similar compounds.
Properties
CAS No. |
385373-36-4 |
---|---|
Molecular Formula |
C19H22O4 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(4-tert-butylphenyl) 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C19H22O4/c1-19(2,3)14-7-9-15(10-8-14)23-18(20)13-6-11-16(21-4)17(12-13)22-5/h6-12H,1-5H3 |
InChI Key |
FPFFDKZMOPMMGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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